

# Application Note: Quantifying TNG348-Induced Apoptosis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNG348    |           |
| Cat. No.:            | B15136822 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**TNG348** is a selective, orally available, and allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2][3] The inhibition of USP1 disrupts the DNA damage tolerance pathway known as translesion synthesis, leading to an accumulation of DNA damage.[1][2] This mechanism induces synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][4] Preclinical studies have demonstrated that **TNG348** can act synergistically with Poly (ADP-ribose) polymerase (PARP) inhibitors to enhance anti-tumor effects, even in models with acquired resistance to PARP inhibitors.[1][2][4]

This application note provides a detailed protocol for assessing and quantifying apoptosis in cancer cell lines following exposure to **TNG348**. The primary method described is flow cytometry using Annexin V and Propidium Iodide (PI) staining, a robust technique for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

It is important to note that the clinical development of **TNG348** was discontinued in May 2024 due to observations of liver toxicity in a Phase 1/2 clinical trial.[5][6][7] Despite this, the study of USP1 inhibitors remains a valuable area of research, and the protocols detailed herein are applicable to the broader class of compounds that induce apoptosis.

## **Mechanism of TNG348-Induced Apoptosis**



**TNG348**'s mechanism of action centers on the inhibition of USP1, a key enzyme in the DNA damage response pathway. By inhibiting USP1, **TNG348** prevents the deubiquitination of key proteins like PCNA, disrupting DNA repair.[1][3] This leads to unresolved DNA damage, which ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.



Click to download full resolution via product page

Caption: Proposed signaling pathway for TNG348-induced apoptosis.

# Principle of Apoptosis Detection by Annexin V/PI Staining



This protocol utilizes a common method for detecting apoptosis via flow cytometry. The assay is based on two key cellular changes that occur during apoptosis:

- Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of
  the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is
  translocated to the outer leaflet.[8] Annexin V, a calcium-dependent protein, has a high
  affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early
  apoptotic cells.[9]
- Loss of Plasma Membrane Integrity: As apoptosis progresses to later stages, the cell
  membrane becomes compromised and loses its integrity. Propidium Iodide (PI) is a
  fluorescent nucleic acid intercalating agent that cannot penetrate the intact membrane of live
  or early apoptotic cells.[9] It can, however, enter late-stage apoptotic and necrotic cells,
  where it binds to DNA and fluoresces brightly.

By using both stains simultaneously, it is possible to distinguish between four cell populations:

- Live Cells: Annexin V-negative and PI-negative (AnV-/PI-).
- Early Apoptotic Cells: Annexin V-positive and PI-negative (AnV+/PI-).
- Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (AnV+/PI+).
- Necrotic Cells (primarily): Annexin V-negative and PI-positive (AnV-/PI+).

## Experimental Protocols Experimental Workflow Overview

The overall process involves treating cultured cells with **TNG348**, staining them with Annexin V and PI, and subsequently analyzing the stained cells using a flow cytometer.





Click to download full resolution via product page

Caption: General workflow for apoptosis analysis after **TNG348** exposure.



## Detailed Protocol: Annexin V and Propidium Iodide Staining

#### Materials and Reagents:

- Appropriate cancer cell line (e.g., BRCA1/2-mutant ovarian or breast cancer cell line)
- Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
- TNG348 (dissolved in DMSO)
- Positive control for apoptosis (e.g., Staurosporine, Etoposide)
- Vehicle control (DMSO)
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
- · Flow cytometry tubes
- Microcentrifuge
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment:
  - Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
  - Allow cells to adhere overnight.



- $\circ$  Treat cells with varying concentrations of **TNG348** (e.g., 10 nM, 100 nM, 1  $\mu$ M). Include a vehicle-only control (DMSO) and a positive control for apoptosis.
- Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
- Cell Harvesting:
  - Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Transfer to a labeled flow cytometry tube.[8]
  - Wash the adherent cells with PBS.
  - Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step.
  - Centrifuge the cell suspension at approximately 500 x g for 5 minutes at 4°C.[8]
  - Discard the supernatant.
- Staining:
  - Wash the cell pellet twice with cold PBS, centrifuging after each wash.[8]
  - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 100 μL of 1X Binding Buffer. The recommended cell concentration is 1x10<sup>5</sup> to 1x10<sup>6</sup> cells/mL.
  - $\circ$  Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide solution to the cell suspension. (Note: volumes may vary by kit manufacturer).
  - Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
     [10]
- Flow Cytometry Analysis:



- $\circ$  After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.[10] Do not wash the cells after staining.
- Analyze the samples on a flow cytometer immediately (within 1 hour).
- Controls: Prepare the following controls to set up compensation and gates correctly:
  - Unstained cells
  - Cells stained only with Annexin V-FITC
  - Cells stained only with Propidium Iodide
- Excite the cells using a 488 nm laser. Collect FITC fluorescence at ~530 nm (e.g., FL1)
   and PI fluorescence at >575 nm (e.g., FL3).[9]

## **Data Presentation and Interpretation**

The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations.



Click to download full resolution via product page

Caption: Interpretation of flow cytometry quadrant analysis.

## **Quantitative Data Summary**

The percentage of cells in each quadrant should be recorded for each treatment condition. The results can be summarized in a table for clear comparison.



| Treatment<br>Group                                                                                                               | Concentration         | % Live Cells<br>(AnV-/PI-) | % Early<br>Apoptotic<br>(AnV+/PI-) | % Late<br>Apoptotic/Necr<br>otic (AnV+/PI+) |
|----------------------------------------------------------------------------------------------------------------------------------|-----------------------|----------------------------|------------------------------------|---------------------------------------------|
| Vehicle Control                                                                                                                  | 0.1% DMSO             | 95.2 ± 2.1                 | 2.5 ± 0.8                          | 2.3 ± 0.5                                   |
| TNG348                                                                                                                           | 10 nM                 | 88.7 ± 3.5                 | 6.8 ± 1.2                          | 4.5 ± 1.0                                   |
| TNG348                                                                                                                           | 100 nM                | 65.4 ± 4.2                 | 20.1 ± 2.5                         | 14.5 ± 2.1                                  |
| TNG348                                                                                                                           | 1 μΜ                  | 30.1 ± 5.6                 | 45.3 ± 3.9                         | 24.6 ± 2.8                                  |
| Positive Control                                                                                                                 | 1 μM<br>Staurosporine | 15.8 ± 3.3                 | 55.9 ± 4.7                         | 28.3 ± 3.1                                  |
| Data shown are for illustrative purposes only and represent mean ± standard deviation from a hypothetical triplicate experiment. |                       |                            |                                    |                                             |

#### Conclusion

The Annexin V/PI flow cytometry assay is a reliable and quantitative method for evaluating the pro-apoptotic activity of USP1 inhibitors like **TNG348**. This protocol provides a comprehensive framework for researchers to assess dose-dependent and time-dependent induction of apoptosis. Accurate quantification of apoptosis is crucial for understanding the mechanism of action of novel anti-cancer agents and for making critical decisions in the drug development pipeline.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tangotx.com [tangotx.com]
- 5. Tango Therapeutics Announces Discontinuation of TNG348 Program | Tango Therapeutics, Inc [ir.tangotx.com]
- 6. Tango terminates USP1 inhibitor programme [clinicaltrialsarena.com]
- 7. Tango Halts Cancer Trial Due to Liver Toxicity, Exits Race Against Roche [synapse.patsnap.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [Application Note: Quantifying TNG348-Induced Apoptosis Using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136822#flow-cytometry-analysis-of-apoptosis-after-tng348-exposure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com